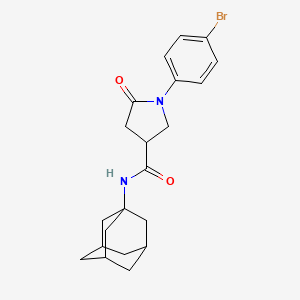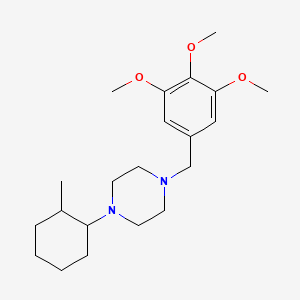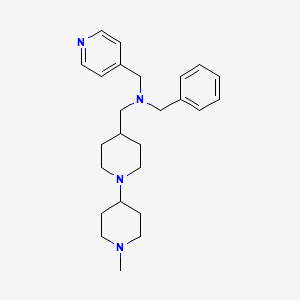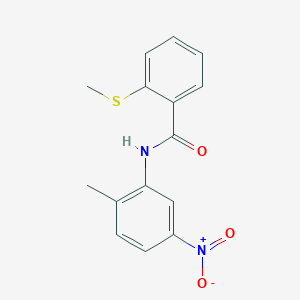
N-1-adamantyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-adamantyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as AOPP, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications in various diseases. AOPP belongs to the class of adamantane derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of N-1-adamantyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes that are involved in cell proliferation, apoptosis, and protein aggregation. This compound has been shown to inhibit the activity of proteasome, a cellular protein degradation system, and induce the accumulation of misfolded proteins, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of protein aggregation. This compound has also been shown to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
N-1-adamantyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its small molecular weight, which allows for easy synthesis and purification, and its unique chemical structure, which makes it a promising candidate for drug development. However, this compound also has limitations, including its low solubility in water and potential toxicity, which may limit its use in in vivo experiments.
Zukünftige Richtungen
For N-1-adamantyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide research include the optimization of its synthesis and purification methods, the development of more potent analogs, and the investigation of its therapeutic potential in various diseases. This compound may also be used as a tool compound to study the mechanisms of protein aggregation and neurodegenerative diseases.
Synthesemethoden
The synthesis of N-1-adamantyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide involves a multistep process that includes the reaction of adamantane-1-carboxylic acid with 4-bromobenzoyl chloride, followed by the reaction with pyrrolidine and subsequent oxidation to produce the final product. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
N-1-adamantyl-1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In Alzheimer's and Parkinson's disease research, this compound has been shown to reduce the accumulation of toxic proteins and improve cognitive function, suggesting its potential as a neuroprotective agent.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O2/c22-17-1-3-18(4-2-17)24-12-16(8-19(24)25)20(26)23-21-9-13-5-14(10-21)7-15(6-13)11-21/h1-4,13-16H,5-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFXRRBPBDCTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,4-dichlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B4982224.png)


![(3-furylmethyl)isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amine](/img/structure/B4982246.png)
![allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4982261.png)
![5-(4-chlorophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B4982269.png)
![4-butoxy-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B4982282.png)
![5-(2-furylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4982293.png)
![8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4982301.png)

![N-[(4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4982306.png)
![4-ethyl-1-(2-propyn-1-ylthio)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4982312.png)
